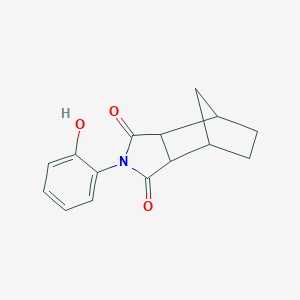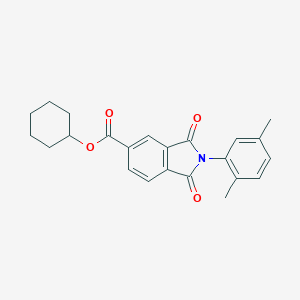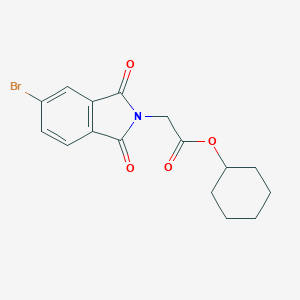
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as PHCCC, is a chemical compound that has been widely used in scientific research. It belongs to the class of allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its binding to the allosteric site of mGluR4, which induces a conformational change in the receptor and enhances its activity. This results in an increase in the release of GABA and a decrease in the release of glutamate, which leads to an overall decrease in neuronal excitability and synaptic plasticity. This modulation of neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to enhance the activity of mGluR4 and increase the release of GABA, leading to a decrease in neuronal excitability and synaptic plasticity. In vivo, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have anxiolytic, antidepressant, and antinociceptive effects in various animal models. These effects have been attributed to the modulation of neurotransmitter release and the regulation of neuronal activity in key brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several advantages as a research tool, including its high purity, well-established synthesis method, and ability to selectively modulate mGluR4 activity. However, there are also some limitations to its use in lab experiments. For example, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a relatively short half-life and may require multiple administrations to achieve a sustained effect. Additionally, the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be influenced by other factors, such as the presence of other allosteric modulators of mGluR4 or changes in the expression of mGluR4 in different brain regions.
Orientations Futures
There are several future directions for the use of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in scientific research. One potential direction is to investigate the therapeutic potential of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another direction is to explore the role of mGluR4 in other physiological and pathological processes, such as pain perception and synaptic plasticity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and other allosteric modulators of mGluR4, which may lead to the development of more selective and effective drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of 2-(2-hydroxyphenyl)acetic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This synthesis method has been well-established and widely used in the scientific community, and the purity and yield of the final product can be easily controlled.
Applications De Recherche Scientifique
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively used in scientific research as a tool to study the function and regulation of mGluR4. It has been shown to enhance the activity of mGluR4 by binding to the allosteric site of the receptor, leading to an increase in the release of the inhibitory neurotransmitter GABA and a decrease in the release of the excitatory neurotransmitter glutamate. This modulation of neurotransmitter release has been implicated in various physiological and pathological processes, such as pain perception, anxiety, depression, and addiction.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(16)19/h1-4,8-9,12-13,17H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCCLMKHNGCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2,4-Dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B434783.png)

![3-{[4-(Acetylamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434799.png)
![17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B434807.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434815.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)
![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)

![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B435017.png)



